molecular formula C13H10N4O3S B2778776 N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide CAS No. 2034275-04-0

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide

Cat. No. B2778776
CAS RN: 2034275-04-0
M. Wt: 302.31
InChI Key: HWZBYMLKMGQIHD-UHFFFAOYSA-N
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Description

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H10N4O3S and its molecular weight is 302.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Modification

The synthesis of complex organic compounds often involves multiple steps, each of which may modify the structure or functionality of the compound. For example, Dürüst, Ağirbaş, and Sümengen (1991) described the preparation of 3-Pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones, showcasing the synthesis process that might be akin to the preparation of N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide. This work emphasizes the rearrangement processes catalyzed by metallic copper, yielding corresponding 3,4-disubstituted-1,2,4-thiadiazole-5(4H)-ones, a process relevant to the structural modification of complex molecules for enhancing their chemical properties or biological activities Dürüst et al., 1991.

Antidiabetic Activity

The exploration of novel compounds for antidiabetic activity is a crucial area of pharmaceutical research. Lalpara et al. (2021) synthesized a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, characterized by spectroscopic methods, and evaluated their in vitro antidiabetic activity using the α-amylase inhibition assay. This research demonstrates the potential of structurally complex compounds in contributing to the development of new antidiabetic medications, highlighting the importance of synthetic organic chemistry in the discovery of new therapeutic agents Lalpara et al., 2021.

Antimicrobial Activity

The synthesis of compounds with potential antimicrobial properties is another significant area of application. Talupur, Satheesh, and Chandrasekhar (2021) conducted research on synthesizing and characterizing compounds for antimicrobial evaluation and docking studies. Their work underscores the continuous need for novel antimicrobial agents due to the rising challenge of antibiotic resistance. Such research not only contributes to our understanding of the molecular basis of antimicrobial activity but also opens pathways for the development of new drugs Talupur et al., 2021.

Fluorescence and Quantum Yield Studies

The investigation into the properties of carbon dots (CDs) with high fluorescence quantum yield is a fascinating aspect of material science. Shi et al. (2016) revealed that the fluorescence of carbon dots originates from organic fluorophores, highlighting the role of specific organic compounds in determining the fluorescence characteristics of CDs. This research has implications for the development of new materials for sensing, imaging, and electronic applications, showing the versatility of organic compounds in various scientific and technological fields Shi et al., 2016.

properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c18-12(8-3-5-21-7-8)15-6-10-16-11(17-20-10)9-2-1-4-14-13(9)19/h1-5,7H,6H2,(H,14,19)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZBYMLKMGQIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-3-carboxamide

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